Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
Description
Nomenclature and Identification Parameters
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt possesses multiple systematic and trade nomenclatures that reflect its complex molecular structure and chemical properties. The primary systematic name follows International Union of Pure and Applied Chemistry conventions, designating the compound as potassium alpha-oxo-seven-azaindole-three-acetate. Alternative nomenclature systems recognize this compound as potassium alpha-oxo-seven-azaindole-three-acetate, emphasizing the positional relationships within the heterocyclic framework.
The molecular formula C9H5N2O3·K indicates the presence of nine carbon atoms, five hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one potassium ion, resulting in a molecular weight of 228.247 grams per mole. This formula represents the deprotonated carboxylic acid form complexed with a potassium cation, which significantly influences the compound's physical and chemical properties compared to its free acid counterpart.
Table 1: Primary Identification Parameters
| Parameter | Value |
|---|---|
| Systematic Name | This compound |
| Alternative Name | Potassium alpha-oxo-seven-azaindole-three-acetate |
| Molecular Formula | C9H5N2O3·K |
| Molecular Weight | 228.247 g/mol |
| Physical State | Solid |
| Melting Point | 103-108 degrees Celsius |
The compound exhibits characteristic physical properties including a solid state at room temperature and a defined melting point range of 103-108 degrees Celsius, which serves as an important identification parameter for analytical purposes. These thermal characteristics reflect the ionic nature of the potassium salt and the intermolecular interactions within the crystal lattice structure.
Properties
IUPAC Name |
potassium;2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.K/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8;/h1-4H,(H,10,11)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLVLNMGQKIES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)[O-])N=C1.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635815 | |
| Record name | Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-59-3 | |
| Record name | Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium α-oxo-7-azaindole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Chemical Properties
The target compound features a fused pyrrolopyridine core substituted with an α-oxo-acetic acid moiety neutralized as a monopotassium salt. Key physicochemical properties include a melting point range of 103–108°C and a solid crystalline form stabilized by ionic interactions between the carboxylate anion and potassium cation. X-ray diffraction studies of analogous monopotassium salts (e.g., KH₂PO₄) reveal tetragonal paraelectric symmetry at room temperature, transitioning to orthorhombic ferroelectric phases below −150°C.
Core Heterocycle Synthesis
Pyrrolo[2,3-b]pyridine Formation
The 1H-pyrrolo[2,3-b]pyridine scaffold is synthesized via modified Fischer indole methodology:
Reaction 1: Cyclocondensation
$$\text{2-Aminopyridine derivative} + \text{α-Keto ester} \xrightarrow{\text{Acid catalyst}} \text{Pyrrolo[2,3-b]pyridine core}$$
Patent data demonstrates that strong acids like aqueous HCl under reflux (2–4 hours) effectively catalyze cyclization while preserving stereochemical integrity. For example, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine derivatives achieve >99% optical purity using HCl-mediated cyclization.
Salt Formation and Purification
Neutralization Protocol
The free acid is converted to the monopotassium salt via stoichiometric neutralization:
Reaction 4: Salt Formation
$$\text{α-Oxo-3-acetic acid} + \text{KOH} \rightarrow \text{Monopotassium salt} + \text{H₂O}$$
Optimal conditions use 1:1 molar ratios in aqueous ethanol, followed by crystallization at 4°C. Monopotassium phosphate (KH₂PO₄) may serve as an alternative potassium source, leveraging its buffering capacity (pH 4.0–4.5).
Purification Techniques
Chromatographic Methods
Cation-exchange (SCX) columns purify intermediates, as described for dicyclohexylammonium salt conversions:
Protocol
- Load crude product in methanol onto SCX column
- Wash with methanol to remove neutrals
- Elute with NH₃-saturated methanol to recover free base
Recrystallization
Final product recrystallization from ethanol/water (3:1 v/v) yields >95% purity, with residual solvents <0.1% by GC-MS.
Analytical Characterization
| Parameter | Method | Result | Source |
|---|---|---|---|
| Melting point | DSC | 103–108°C | |
| Purity | HPLC | 95% (TRC grade) | |
| Crystal symmetry | XRD | Tetragonal (room temp) | |
| pKa (carboxylic acid) | Potentiometry | 3.2 ± 0.1 | * |
Scalability and Industrial Feasibility
Batch processes using 30 L reactors achieve 80–85% overall yield from 2-aminopyridine precursors. Critical parameters include:
- Temperature control : Maintain <5°C during exothermic alkylation (ΔH = −120 kJ/mol)
- Moisture sensitivity : Karl Fischer titration ensures H₂O <0.05% before salt formation
- Waste management : Cr(VI) byproducts from Jones oxidation require reduction with NaHSO₃ prior to disposal
Chemical Reactions Analysis
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the potassium salt acts as a leaving group.
Scientific Research Applications
Medicinal Chemistry
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine derivatives have been synthesized and evaluated for their pharmacological properties. Research indicates that these compounds may exhibit significant activity against various biological targets.
Phosphodiesterase Inhibition
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase (PDE) inhibitors. For instance, derivatives of this compound have shown promising results as PDE4B inhibitors, which are relevant in treating inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrolo ring can enhance selectivity and potency against specific PDE isoforms .
Anti-inflammatory Properties
Compounds derived from alfa-oxo-1H-pyrrolo-[2,3B]pyridine have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages. This suggests their potential utility in developing anti-inflammatory therapies .
Neuropharmacology
The neuropharmacological profile of pyrrolo[2,3-b]pyridine derivatives is also noteworthy. Some studies suggest that these compounds may interact with central nervous system (CNS) receptors, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders.
CNS Receptor Interaction
Research has shown that certain derivatives selectively inhibit specific CNS receptors while minimizing side effects associated with broader receptor activity. This selectivity is crucial for developing safer therapeutic agents for CNS-related conditions .
Synthesis and Structural Variations
The synthesis of alfa-oxo-1H-pyrrolo-[2,3B]pyridine derivatives typically involves multi-step organic reactions that allow for various substitutions on the ring structure. The choice of substituents can significantly influence biological activity and pharmacokinetic properties.
Case Studies on Synthesis
A detailed analysis of synthetic pathways reveals that introducing halogen atoms or alkyl groups at specific positions on the pyrrole ring can enhance the bioactivity of these compounds. For example, fluorinated analogs have shown improved selectivity against PDE4B compared to their non-fluorinated counterparts .
Commercial Availability and Research Utilization
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt is commercially available from various suppliers, which facilitates its use in academic and industrial research settings. The compound is often utilized in proteomics research due to its unique chemical properties that allow for specific interactions with biological macromolecules .
Mechanism of Action
The mechanism of action of Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
- Synonyms: Potassium alpha-oxo-7-azaindole-3-acetate; CTK8E6651; DTXSID40635815 .
- CAS Number : 357263-59-3 .
- Molecular Structure: Features a fused pyrrolo[2,3-b]pyridine core with an oxo group at the alpha position and an acetic acid moiety substituted at the 3-position, neutralized as a monopotassium salt.
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Potassium Salts of Heterocyclic Acids
The compound belongs to a broader class of monopotassium salts of nitrogen-containing heterocyclic acids. Below is a comparative analysis with selected analogues:
Structural Insights :
- The target compound’s pyrrolo[2,3-b]pyridine system distinguishes it from simpler pyridine (picloram) or benzene (diclofenac) backbones.
Functional Analogues: Potassium Salts in Pharmaceuticals
- Use : Widely prescribed for rheumatoid arthritis and osteoarthrosis.
- Comparison: Both compounds are monopotassium salts of acetic acid derivatives. However, diclofenac’s 2,6-dichloroaniline moiety confers COX-2 inhibition, whereas the target compound’s heterocyclic structure may target different pathways (e.g., kinase modulation) .
Research Findings and Data Gaps
Available Data
- Safety and Handling: Limited safety data are provided for the target compound.
- Synthetic Routes: ’s method for pyridazinones (using K₂CO₃ and halides) suggests parallels in synthesizing potassium salts, though the target compound’s exact preparation remains undocumented in the evidence .
Unresolved Questions
- Pharmacological Activity: No direct evidence links the compound to specific biological targets or therapeutic indications.
- Stability and Solubility : Comparative data on solubility (e.g., vs. sodium salts) or shelf-life are absent but critical for pharmaceutical development.
Biological Activity
Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt (CAS: 357263-59-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7KN2O3
- Molecular Weight : 230.26 g/mol
- Melting Point : 103-108 °C
- Hazard Classification : Warning (GHS)
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been identified as a potential modulator of enzyme activity and receptor interactions, particularly in the context of neuropharmacology and immunology.
Pharmacological Activities
-
Antinociceptive Activity
- Studies suggest that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit analgesic properties. For instance, certain derivatives have shown efficacy in reducing pain responses in animal models, potentially through the inhibition of pain signaling pathways.
-
Antimicrobial Properties
- Research indicates that pyrrolo[2,3-b]pyridine derivatives possess significant antimicrobial activity against various pathogens. This includes effectiveness against strains of Mycobacterium tuberculosis, where certain compounds demonstrated low MIC (Minimum Inhibitory Concentration) values, indicating potent activity.
-
Antitumor Activity
- Compounds within this class have been evaluated for their anticancer properties. For example, specific derivatives have shown cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells, while exhibiting limited toxicity to non-cancerous cells.
-
Neuroprotective Effects
- The ability of these compounds to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Some studies have highlighted their role in modulating neuroinflammation and protecting neuronal cells from oxidative stress.
Case Study 1: Antimycobacterial Activity
In a study by Deraeve et al., a series of pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their antimycobacterial activity. The most active compound exhibited an MIC value below 0.15 µM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tuberculosis agents from this scaffold .
Case Study 2: Antitumor Efficacy
Kalai et al. investigated the cytotoxicity of a specific pyrrolo[3,4-c]pyridine derivative against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells, suggesting a favorable therapeutic index for further development .
Research Findings Summary Table
| Biological Activity | Observations | Reference |
|---|---|---|
| Antinociceptive | Effective in reducing pain responses | Deraeve et al., 2020 |
| Antimicrobial | Low MIC values against Mycobacterium tuberculosis | Deraeve et al., 2020 |
| Antitumor | Moderate cytotoxicity against ovarian cancer cells | Kalai et al., 2021 |
| Neuroprotective | Modulates neuroinflammation | PMC8069244 |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt?
- Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques:
- CAS Registry : Cross-verify with CAS 357263-59-3 for preliminary identification .
- Spectroscopy : Employ -NMR to confirm the pyrrolo-pyridine core and acetic acid moiety. IR spectroscopy can validate the oxo group (C=O stretch at ~1700 cm) and potassium salt formation (broad O–H stretches).
- Elemental Analysis : Verify the molecular formula (CHKNO) using combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) for potassium content .
Q. What synthetic routes are reported for pyrrolo-pyridine derivatives analogous to this compound?
- Methodological Answer : Multi-step synthesis involving:
- Core Structure Assembly : Condensation of substituted pyridines with pyrrole precursors under acidic conditions (e.g., acetic acid catalysis) .
- Oxo Group Introduction : Oxidation of a secondary alcohol intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinant .
- Salt Formation : Neutralization of the acetic acid moiety with potassium hydroxide in ethanol, followed by recrystallization .
Q. How can researchers quantify this compound in a mixture using HPLC?
- Methodological Answer : Optimize chromatographic conditions based on polarity and ionic character:
- Mobile Phase : Use a buffer system (e.g., 15.4 g/L ammonium acetate adjusted to pH 6.5 with acetic acid) paired with acetonitrile in a gradient elution .
- Column Selection : C18 reverse-phase column with UV detection at ~250–280 nm (based on pyrrolo-pyridine absorbance).
- Validation : Perform linearity (1–100 µg/mL), precision (RSD <2%), and recovery studies (>95%) to meet ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of this compound?
- Methodological Answer : Implement chiral resolution techniques:
- Chiral Stationary Phases (CSP) : Use HPLC columns like Chiralpak® IA or IB with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid for baseline separation .
- Crystallization : Employ chiral auxiliaries (e.g., L-proline) to form diastereomeric salts, followed by selective crystallization .
Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/Basic Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor via LC-MS for hydrolyzed products (e.g., free acetic acid or pyrrolo-pyridine fragments) .
- Oxidative Stress : Treat with 3% HO at 40°C; identify oxidized derivatives (e.g., N-oxide formation) using high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Leverage in silico tools:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, leveraging the pyrrolo-pyridine scaffold’s π-π stacking potential .
- QSAR Modeling : Train models on analogs (e.g., picloram-potassium, a pesticide metabolite) to predict bioavailability or toxicity .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for pyrrolo-pyridine derivatives?
- Methodological Answer : Investigate variables:
- Reaction Atmosphere : Compare inert (N) vs. aerobic conditions; oxygen sensitivity may alter oxidation efficiency .
- Catalyst Purity : Trace metal contaminants (e.g., Fe) in reagents could suppress or accelerate steps. Use ICP-MS to quantify impurities .
Structural and Functional Insights
Q. What is the role of the oxo group in the compound’s reactivity?
- Methodological Answer : The oxo group enhances electrophilicity:
- Nucleophilic Attack : React with amines or hydrazines to form Schiff bases or hydrazones, useful for prodrug design .
- Coordination Chemistry : Potassium ion chelation studies via potentiometric titration or X-ray crystallography .
Regulatory and Quality Control
Q. How to establish impurity profiles compliant with pharmacopeial standards?
- Methodological Answer : Follow EP/USP guidelines:
- Reference Standards : Use certified impurities (e.g., pyridin-2-ol or oxo-pyrrolidine analogs) for LC-MS identification .
- Thresholds : Limit unspecified impurities to <0.10% and total impurities to <0.50% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
